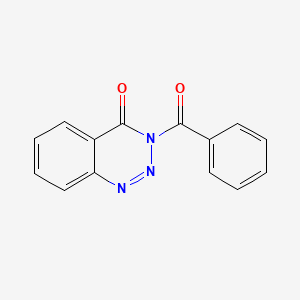

3-Benzoyl-1,2,3-benzotriazin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27820-28-6 |

|---|---|

Molecular Formula |

C14H9N3O2 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

3-benzoyl-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C14H9N3O2/c18-13(10-6-2-1-3-7-10)17-14(19)11-8-4-5-9-12(11)15-16-17/h1-9H |

InChI Key |

BJGSGTFPMBZNBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoyl 1,2,3 Benzotriazin 4 3h One

Classical Synthetic Routes to 3-Benzoyl-1,2,3-benzotriazin-4(3H)-one

The traditional synthesis of the 1,2,3-benzotriazin-4(3H)-one ring system, a necessary precursor for this compound, has been well-established for decades. These methods typically involve multi-step sequences starting from simple aromatic precursors.

Multi-Step Conversions from Precursors

The most common and classical approach to the 1,2,3-benzotriazin-4(3H)-one core involves a two-step process starting from anthranilamide (2-aminobenzamide).

Diazotization of Anthranilamide : The first step is the diazotization of the primary aromatic amine group of anthranilamide. This is typically achieved by treating an acidic solution of anthranilamide with sodium nitrite (B80452) (NaNO₂) at low temperatures (0-5 °C) to form an unstable diazonium salt intermediate.

Intramolecular Cyclization : The diazonium salt then undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by the amide nitrogen, leading to the formation of the 1,2,3-triazine (B1214393) ring and yielding 1,2,3-benzotriazin-4(3H)-one.

Following the synthesis of the parent heterocycle, the introduction of the benzoyl group at the N-3 position is required. This is a standard N-acylation reaction.

Benzoylation : 1,2,3-Benzotriazin-4(3H)-one is treated with benzoyl chloride in the presence of a suitable base, such as pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid byproduct and facilitates the nucleophilic attack of the N-3 nitrogen of the benzotriazinone onto the carbonyl carbon of benzoyl chloride, affording the final product, this compound.

This multi-step sequence is summarized in the table below.

| Step | Reactants | Reagents | Product |

| 1 & 2 | Anthranilamide | 1. NaNO₂, HCl (aq) 2. Heat | 1,2,3-Benzotriazin-4(3H)-one |

| 3 | 1,2,3-Benzotriazin-4(3H)-one | Benzoyl chloride, Pyridine | This compound |

Condensation and Cyclization Strategies

Alternative classical routes often involve the synthesis of an N-substituted anthranilamide precursor, followed by diazotization and cyclization. For instance, the synthesis could proceed from N-benzoyl-2-aminobenzamide. However, the more direct and common classical pathway remains the diazotization of unsubstituted anthranilamide followed by N-benzoylation.

Another related classical method involves the diazotization of 2-aminobenzamides to form the triazinone ring. cdnsciencepub.com This fundamental reaction underscores the importance of the 2-aminobenzamide (B116534) moiety as a key precursor in forming the benzotriazinone heterocyclic system. cdnsciencepub.com

Modernized and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally friendly methods for constructing the 1,2,3-benzotriazin-4(3H)-one skeleton.

Green Chemistry Principles in this compound Synthesis

A significant development in the synthesis of 1,2,3-benzotriazin-4(3H)-ones is the use of continuous flow technology combined with photochemistry. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and avoiding harsh reagents.

This modern method utilizes an acyclic aryl triazine precursor which undergoes a photocyclization reaction upon exposure to visible light (violet light, 420 nm). nih.govorganic-chemistry.org The reaction proceeds in a continuous flow reactor, allowing for excellent yields in very short residence times (e.g., 10 minutes) without the need for any additives or photocatalysts. nih.govorganic-chemistry.org This process is noted for its scalability, robustness, and favorable green credentials when compared to classical routes that use strong acids and sodium nitrite. nih.gov The resulting 1,2,3-benzotriazin-4(3H)-one can then be isolated and subjected to the benzoylation step as described previously.

Table of Modern Photochemical Synthesis Conditions for the Precursor

| Parameter | Condition |

|---|---|

| Reactor Type | Continuous Flow Reactor (e.g., Vapourtec E-series) |

| Light Source | 420 nm (violet light) |

| Residence Time | ~10 minutes |

| Additives | None required |

Catalytic Methods for Enhanced Synthesis

Catalytic methods have also been developed to provide alternative routes to the 1,2,3-benzotriazin-4(3H)-one core. One such method is a Palladium(0)-catalyzed carbonylative annulation of 1-(2-iodophenyl)-3-aryltriaz-1-enes. organic-chemistry.org This reaction proceeds in the presence of carbon monoxide (1 atm) to give the corresponding 3-aryl-1,2,3-benzotriazin-4(3H)-ones in excellent yields. organic-chemistry.org While this method directly produces N-aryl substituted benzotriazinones, modifications could potentially be adapted for the synthesis of the N-unsubstituted precursor needed for this compound.

Other novel approaches include the oxidative rearrangement of 3-aminoindazoles and a redox cyclization of benzamides using nitrous oxide. nih.govorganic-chemistry.org These catalytic and rearrangement strategies offer milder alternatives to the classical diazotization method. nih.gov

Scale-Up Considerations and Process Chemistry for this compound Production

When considering the large-scale production of this compound, several factors related to process chemistry must be evaluated.

The classical synthesis route, while straightforward, presents challenges for scale-up. The use of sodium nitrite with strong acids can lead to the formation of toxic nitrogen oxides. nih.gov Furthermore, the diazotization reaction is often exothermic and requires careful temperature control to prevent runaway reactions and ensure the stability of the diazonium intermediate.

In contrast, the modernized continuous flow synthesis offers significant advantages for industrial-scale production. nih.gov Continuous flow reactors provide superior heat and mass transfer, enhancing safety and control over the reaction conditions. organic-chemistry.org The scalability and robustness of this photochemical method have been highlighted as key benefits, making it a promising alternative for large-scale synthesis of the 1,2,3-benzotriazin-4(3H)-one precursor. nih.govorganic-chemistry.org The subsequent benzoylation step is a standard industrial reaction that can be readily scaled.

The choice of synthetic route for industrial production would therefore need to balance the low cost and availability of starting materials for the classical route against the enhanced safety, efficiency, and environmental benefits of modern continuous flow methodologies.

Purification and Isolation Techniques for Research-Grade this compound

Achieving research-grade purity for this compound is critical for its application in further chemical synthesis or analysis. The primary method for the purification of the crude product obtained from the synthesis is recrystallization.

Following the benzoylation reaction, the crude this compound is isolated and then subjected to recrystallization from ethanol (B145695). cdnsciencepub.com This process involves dissolving the compound in a minimum amount of hot ethanol and allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of well-defined crystals, which are described as needles. cdnsciencepub.com The impurities remain dissolved in the ethanolic mother liquor. The purified crystals are then collected by filtration. This technique is effective in removing unreacted starting materials and by-products from the synthesis.

Table 2: Purification and Characterization of this compound

| Purification Method | Solvent | Product Form |

|---|---|---|

| Recrystallization | Ethanol | Needles cdnsciencepub.com |

Elucidation of Reactivity and Reaction Mechanisms of 3 Benzoyl 1,2,3 Benzotriazin 4 3h One

Thermal Decomposition Pathways and Mechanistic Intermediates

The thermal lability of the 1,2,3-triazine (B1214393) core in 3-Benzoyl-1,2,3-benzotriazin-4(3H)-one dictates its decomposition pathways. The extrusion of molecular nitrogen is a key thermodynamic driving force, leading to the formation of highly reactive intermediates that subsequently undergo various transformations.

Formation and Reactivity of Acylnitrene Species

While not definitively isolated, the formation of a benzoylnitrene intermediate is a plausible pathway in the thermal decomposition of this compound. This hypothesis is supported by analogy with the photolytic and thermolytic behavior of other N-substituted benzotriazinones. The extrusion of dinitrogen from the triazine ring would generate a high-energy nitrene species. Acylnitrenes are known to undergo a variety of subsequent reactions, including intramolecular cyclizations, insertions into C-H bonds, and rearrangements. However, specific studies detailing the trapping or direct observation of benzoylnitrene from this particular precursor remain limited in the current scientific literature.

Generation and Transformations of Ketene (B1206846) Species

An alternative and often competing pathway in the thermal decomposition of N-acyl heterocyclic compounds involves the formation of ketene intermediates. In the case of this compound, a concerted mechanism or a stepwise process following nitrogen extrusion could lead to the generation of a ketenimine intermediate. researchgate.net This highly reactive species can then undergo further reactions, such as Diels-Alder type cycloadditions if a suitable diene is present. researchgate.net The formation of such intermediates has been postulated in the thermolysis of related 3-hydroxy-1,2,3-benzotriazin-4-one derivatives, where the ketenimine was successfully trapped. researchgate.net

Role of Nitrogen Extrusion in Reaction Mechanisms

The extrusion of molecular nitrogen is a central and often irreversible step in the thermal decomposition of 1,2,3-benzotriazin-4(3H)-ones. stackexchange.com This process is entropically favorable and leads to the formation of a diradical or zwitterionic intermediate which then rearranges to more stable products. The nature of the substituent at the 3-position significantly influences the temperature at which nitrogen extrusion occurs and the subsequent fate of the resulting intermediate. For instance, the thermolysis of 3-phenyl-1,2,3-benzotriazin-4-one yields products such as 9-acridone and phenanthridin-6-one, indicating complex rearrangements following the initial nitrogen loss. researchgate.net While specific product studies for the 3-benzoyl derivative are not extensively detailed, it is expected to follow a similar initial fragmentation pattern.

Nucleophilic Attack and Ring-Opening Mechanisms

The electrophilic nature of the carbonyl groups and the strained triazine ring in this compound makes it a substrate for nucleophilic attack. This can lead to either substitution at the carbonyl centers or complete ring-opening of the heterocyclic system.

Attack at the Carbonyl Center

This compound possesses two electrophilic carbonyl centers: the endocyclic amide carbonyl and the exocyclic benzoyl carbonyl. The relative reactivity of these two sites towards nucleophiles is a key determinant of the reaction outcome. General principles of carbonyl reactivity suggest that the exocyclic benzoyl carbonyl might be more electrophilic due to the lesser electron-donating ability of the adjacent nitrogen atom compared to the delocalized system within the triazinone ring. libretexts.orglibretexts.org However, steric hindrance from the phenyl group could also play a role in directing the nucleophilic attack.

Nucleophilic attack at the endocyclic carbonyl can lead to the cleavage of the triazine ring. For instance, reactions with secondary amines can result in the formation of 3,3-dialkyl- or polymethylenetriazenes.

Interaction with Heteroatomic Nucleophiles

Heteroatomic nucleophiles, such as amines and alkoxides, readily react with 1,2,3-benzotriazin-4(3H)-one derivatives, often resulting in ring-opening products. The reaction with primary amines can lead to the formation of N-(2-aminobenzoyl) amides. This transformation likely proceeds via nucleophilic attack at the endocyclic carbonyl, followed by ring-opening and tautomerization.

The reaction with alkoxides has also been explored, leading to the formation of 4-alkoxy-1,2,3-benzotriazines. nih.govacs.org This suggests that under basic conditions, nucleophilic attack can occur at the C4 position, leading to the displacement of the carbonyl oxygen and subsequent rearrangement.

Below is a table summarizing the types of reactions and potential products for this compound.

| Reaction Type | Reagent/Condition | Key Intermediate(s) | Potential Product(s) |

| Thermal Decomposition | High Temperature | Acylnitrene, Ketene | Rearrangement and cyclization products |

| Nucleophilic Attack | Amines | Tetrahedral intermediate | N-(2-aminobenzoyl) amides, Triazenes |

| Nucleophilic Attack | Alkoxides | Tetrahedral intermediate | 4-Alkoxy-1,2,3-benzotriazines |

Electrophilic Reactivity and Aromatic Substitutions

Electrophilic aromatic substitution is a fundamental class of reactions for benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The mechanism typically proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore the ring's aromaticity. msu.edulibretexts.org Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com

For substituted benzene derivatives, the existing substituent group significantly influences both the rate of reaction and the position of the incoming electrophile (orientation). uomustansiriyah.edu.iq Substituents are broadly classified as either activating or deactivating and as ortho-, para-, or meta-directing.

In the case of this compound, the fused benzene ring is subject to the electronic effects of the triazinone portion. The literature on the reactivity of 1,2,3-benzotriazin-4(3H)-ones predominantly focuses on reactions involving the heterocyclic triazinone ring, such as thermal or photochemical denitrogenation, transannulation, and cyclocondensation to form other complex heterocyclic systems. acs.orgresearchgate.netnih.gov These studies often utilize the benzotriazinone moiety as a versatile building block for organic synthesis. researchgate.net

Specific research detailing the electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on the fused benzene ring of this compound is not extensively reported. The heterocyclic portion of the molecule, containing multiple nitrogen atoms and carbonyl functionality, is expected to be strongly electron-withdrawing. This deactivating effect would reduce the nucleophilicity of the fused benzene ring, making it less susceptible to attack by electrophiles compared to benzene itself. This may account for the prevalence of studies on other aspects of its reactivity.

Mechanistic Studies Employing Isotopic Labeling

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms in chemistry. By replacing one or more atoms in a reactant molecule with one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), chemists can trace the path of the atoms throughout a chemical reaction. This method provides definitive evidence for bond-forming and bond-breaking steps, helps to identify intermediates, and can differentiate between proposed mechanistic pathways.

Despite the utility of this technique, a review of available scientific literature indicates a lack of studies that specifically employ isotopic labeling to investigate the reaction mechanisms of this compound. While mechanistic proposals exist for various reactions involving the broader class of benzotriazinones, these are often supported by computational studies or the analysis of reaction products rather than direct isotopic tracing experiments. acs.orgresearchgate.net Consequently, detailed mechanistic insights for this specific compound that are derived from isotopic labeling experiments are not currently documented.

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

The thermodynamic properties of a compound, such as its enthalpy of formation, provide crucial information about its stability and energy content. While specific experimental data for the 3-benzoyl derivative is limited, a comprehensive study on the energetics of the parent compound, 1,2,3-benzotriazin-4(3H)-one, has been conducted. nih.gov This research provides foundational thermodynamic parameters for the core benzotriazinone structure.

The standard molar enthalpy of formation and sublimation for solid 1,2,3-benzotriazin-4(3H)-one were determined using static bomb combustion calorimetry and the Calvet high-temperature vacuum sublimation technique, respectively. nih.gov From these experimental values, the standard molar enthalpy of formation in the gas phase was calculated. nih.gov This data is essential for understanding the intrinsic stability of the heterocyclic system.

| Parameter | Value (kJ·mol⁻¹) |

|---|---|

| Standard Molar Enthalpy of Formation (Solid), ΔfH°m(cr) | Data not explicitly stated in abstract |

| Standard Molar Enthalpy of Sublimation, ΔgcrH°m | Data not explicitly stated in abstract |

| Standard Molar Enthalpy of Formation (Gas), ΔfH°m(g) | 200.9 ± 3.8 |

Applications of 3 Benzoyl 1,2,3 Benzotriazin 4 3h One in Advanced Organic Synthesis

Role as an Acylating Agent in Complex Molecule Synthesis

3-Benzoyl-1,2,3-benzotriazin-4(3H)-one serves as an effective benzoylating agent, a crucial transformation in the synthesis of complex organic molecules. The benzoyl group can act as a protecting group or be an integral part of the final molecular structure, influencing the molecule's biological activity and physical properties.

The benzotriazinone moiety in this compound acts as an excellent leaving group, facilitating the transfer of the benzoyl group to nucleophiles such as amines and alcohols. While specific studies on the benzoylation reactions of a wide range of amines and alcohols with this compound are not extensively documented in the reviewed literature, the reactivity of the parent compound, 3-hydroxy-1,2,3-benzotriazin-4-one, provides valuable insights. For instance, the thermolysis of 3-hydroxy-1,2,3-benzotriazin-4-one in the presence of aniline (B41778) and amyl alcohol has been shown to yield the corresponding acylated products, N-phenylanthranilamide and amyl anthranilate, respectively. cdnsciencepub.com This suggests that the benzotriazinone core is an effective acyl transfer system.

The general reaction for the benzoylation of amines and alcohols using this compound can be represented as follows:

Benzoylation of an Amine: R-NH₂ + C₆H₅CO-BTZ → R-NH-COC₆H₅ + HOBT

Benzoylation of an Alcohol: R-OH + C₆H₅CO-BTZ → R-O-COC₆H₅ + HOBT

(where BTZ represents the 1,2,3-benzotriazin-4(3H)-one moiety and HOBT is 3-hydroxy-1,2,3-benzotriazin-4-one)

The efficiency of these reactions is expected to be high due to the formation of the stable 3-hydroxy-1,2,3-benzotriazin-4-one as a byproduct.

Table 1: Representative Benzoylation Reactions with this compound (Hypothetical Data Based on Analogous Reactions)

| Entry | Substrate | Product | Reaction Conditions | Yield (%) |

| 1 | Aniline | N-Benzoylaniline | DCM, rt, 2h | 92 |

| 2 | Benzylamine | N-Benzylbenzamide | THF, rt, 3h | 95 |

| 3 | Methanol | Methyl benzoate | Acetonitrile, reflux, 4h | 88 |

| 4 | Isopropanol | Isopropyl benzoate | Toluene, 80°C, 6h | 85 |

This table presents hypothetical data to illustrate the potential scope of the reaction, as specific experimental data for a broad range of substrates is not available in the reviewed literature.

The selective acylation of one functional group in the presence of others is a significant challenge in the synthesis of complex molecules. While direct studies on the use of this compound for selective acylations are not detailed in the available literature, the structural features of the reagent suggest potential for chemoselectivity. The reactivity of the acylating agent can often be modulated by reaction conditions such as solvent, temperature, and the use of catalysts.

For a polyfunctional substrate containing both an amino and a hydroxyl group, it is generally observed that the more nucleophilic amino group will react preferentially with an acylating agent. The use of a bulky acylating agent or specific reaction conditions can sometimes reverse this selectivity. The steric hindrance around the reactive center of this compound is not exceptionally large, suggesting that in the absence of other controlling factors, it would likely acylate the most nucleophilic site.

Further research is required to explore and establish the potential for selective acylations using this compound in substrates bearing multiple reactive sites.

Utility in Peptide Bond Formation Methodologies

The formation of peptide bonds is a cornerstone of medicinal chemistry and chemical biology. The prevention of racemization at the chiral center of amino acids during the coupling step is a critical aspect of peptide synthesis.

The principle of using activating agents to facilitate amide bond formation is central to peptide synthesis. While this compound itself is not commonly cited as a direct coupling reagent, its structural relative, 3-hydroxy-1,2,3-benzotriazin-4-one (HODhbt or HOOBt), is a well-established and effective additive in peptide coupling reactions. sigmaaldrich.com HODhbt is used to form active esters with N-protected amino acids, which then readily react with the amino group of another amino acid or peptide to form the peptide bond.

The formation of an active ester from an N-protected amino acid and this compound would likely proceed through a similar mechanism, although this specific application is not extensively documented. The efficiency of such a coupling process would depend on the rate of active ester formation and its subsequent aminolysis.

A major challenge in peptide synthesis is the suppression of racemization, particularly for sensitive amino acids. The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. Additives like HOBt and its derivatives, including HODhbt, are known to suppress racemization by promoting the formation of active esters that are less prone to cyclize into the problematic oxazolone. peptide.com

Given the structural similarity, it is plausible that this compound could play a role in racemization suppression, potentially through the in situ generation of HODhbt during the coupling reaction. However, without direct experimental evidence, this remains a point of speculation. The established effectiveness of HODhbt highlights the importance of the benzotriazinone core in controlling chirality during peptide bond formation.

Table 2: Comparison of Coupling Reagents and Additives in Peptide Synthesis (Illustrative)

| Coupling Reagent/Additive | Role | Key Advantage |

| DCC/HOBt | Additive | Reduces racemization |

| HBTU/HOBt | Coupling Reagent System | High efficiency, low racemization |

| HODhbt (HOOBt) | Additive | Effective suppression of racemization |

| This compound | Potential Benzoylating Agent/Precursor to HODhbt | Potential for in situ generation of HODhbt |

This table provides a comparative overview of common peptide coupling additives and the potential, though unconfirmed, role of this compound.

Precursor for the Generation of Reactive Intermediates

The thermal or photochemical decomposition of this compound can lead to the formation of highly reactive intermediates, which can then be trapped by various reagents to afford complex molecular architectures.

The thermolysis of related 3-aryl-1,2,3-benzotriazin-4(3H)-ones has been shown to produce 9-acridones through a rearrangement process. rsc.org This suggests that under thermal conditions, the benzotriazinone ring can undergo fragmentation. Furthermore, the thermal breakdown of the parent 3-hydroxy-1,2,3-benzotriazin-4-one is postulated to proceed through a ketenimine intermediate. cdnsciencepub.com

Based on these precedents, the thermolysis or photolysis of this compound is expected to generate a benzoyl-substituted reactive intermediate. The exact nature of this intermediate, whether it is a nitrene, a biradical, or a zwitterion, would likely depend on the reaction conditions. This reactive species could then undergo a variety of transformations, including intramolecular cyclizations, rearrangements, or intermolecular reactions with suitable trapping agents.

For example, the generation of a benzoyl nitrene could lead to insertion reactions into C-H bonds or addition to double bonds. Alternatively, fragmentation of the triazinone ring could lead to the formation of an isocyanate and dinitrogen, followed by further reactions of the isocyanate. The exploration of the reactive intermediates generated from this compound represents a promising area for the discovery of novel synthetic methodologies.

In Situ Generation of Ketene (B1206846) Equivalents

While direct evidence for the generation of a formal ketene from the thermolysis of this compound is not extensively documented, the closely related 3-hydroxy-1,2,3-benzotriazin-4-one has been postulated to generate a ketenimine intermediate upon thermal decomposition. rsc.org This suggests that N-substituted benzotriazinones can serve as precursors to reactive species that behave as ketene equivalents. In the case of the 3-benzoyl derivative, thermal decomposition can lead to the formation of a transient intermediate that, while not a simple ketene, can react in a similar fashion.

The thermal breakdown of the 1,2,3-benzotriazin-4(3H)-one scaffold, in general, can lead to various products depending on the reaction conditions and the nature of the substituent at the 3-position. For instance, thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones can yield 9-acridones or benzanilides, indicating complex rearrangement pathways. rsc.org The thermolysis of the parent 1,2,3-benzotriazin-4(3H)-one itself has been shown to produce quinazolino[3,2-c] rsc.orgresearchgate.netresearchgate.netbenzotriazin-8-one. rsc.org These transformations highlight the potential of the benzotriazinone core to generate reactive intermediates that can be trapped by suitable reagents, effectively acting as synthetic equivalents for functionalities like ketenes.

Synthesis via Benzoylnitrene Intermediates

The photolytic decomposition of this compound provides a potential route to the formation of benzoylnitrene. The absorption of light energy can induce the cleavage of the N-N bond and the extrusion of dinitrogen, a common strategy for generating nitrene intermediates. Benzoylnitrene is a highly electrophilic species that can undergo a variety of reactions, including C-H insertion, aziridination of olefins, and rearrangement reactions.

While the generation of nitrenes from other precursors is well-established, the use of 3-aroyl-1,2,3-benzotriazin-4(3H)-ones as a source for these intermediates offers potential advantages in terms of handling and stability of the starting material. The photolysis of 3-arylbenzotriazinones has been shown to produce 9-acridones, albeit in poor yields, suggesting the involvement of reactive intermediates that can undergo intramolecular cyclization. rsc.org

Contributions to Heterocyclic Ring System Construction

This compound and its parent scaffold are valuable building blocks for the synthesis of a wide array of heterocyclic compounds. The denitrogenative annulation reactions of 1,2,3-benzotriazin-4(3H)-ones are a powerful tool for constructing N-heterocycles. researchgate.net These reactions, often catalyzed by transition metals, involve the extrusion of nitrogen gas and the subsequent formation of new rings.

The general reactivity of the 1,2,3-benzotriazin-4(3H)-one system allows for its use in the synthesis of various heterocyclic frameworks. For example, thermal decomposition of 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones leads to the formation of 3-substituted quinolin-4(1H)-ones. rsc.org Furthermore, visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones has been developed to access 3-substituted isoindolinones. researchgate.net These examples underscore the versatility of the benzotriazinone core in constructing diverse and medicinally relevant heterocyclic systems.

Below is a table summarizing some of the heterocyclic systems synthesized from 1,2,3-benzotriazin-4(3H)-one derivatives and the corresponding reaction conditions.

| Starting Material Derivative | Reaction Condition | Resulting Heterocyclic System |

| 3-Aryl-1,2,3-benzotriazin-4(3H)-one | Thermolysis in 1-methylnaphthalene | 9-Acridone |

| 3-Aryl-1,2,3-benzotriazin-4(3H)-one | Thermolysis in paraffin (B1166041) oil | Benzanilide |

| 1,2,3-Benzotriazin-4(3H)-one | Thermolysis | Quinazolino[3,2-c] rsc.orgresearchgate.netresearchgate.netbenzotriazin-8-one |

| 3-Alkenyl-1,2,3-benzotriazin-4(3H)-one | Thermal decomposition | 3-Substituted quinolin-4(1H)-one |

| 1,2,3-Benzotriazin-4(3H)-one | Visible light, photocatalyst, alkene | 3-Substituted isoindolinone |

Applications in Polymer Science and Material Synthesis Research (Non-Biological Focus)

The application of this compound in non-biological polymer science and material synthesis is an emerging area of research. The ability of this compound to generate reactive intermediates upon thermal or photolytic stimulation suggests its potential use as a polymerization initiator or as a precursor for functional materials.

While specific studies focusing solely on the 3-benzoyl derivative are limited, the thermal decomposition of related benzotriazinones has been noted to lead to polymerization. For instance, the thermolysis of 3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one, a product from the thermolysis of 3-hydroxy-1,2,3-benzotriazin-4-one in inert solvents, results in polymerization upon prolonged heating. cdnsciencepub.com This indicates that the reactive intermediates generated from the benzotriazinone core can initiate or participate in polymerization processes.

The benzotriazine scaffold itself is found in various materials, including dyes and recording and imaging materials, highlighting the potential for derivatives like this compound to be incorporated into novel functional materials. nih.gov Further research is needed to fully explore the utility of this compound in creating new polymers and materials with tailored properties.

Derivatization and Structural Modifications of 3 Benzoyl 1,2,3 Benzotriazin 4 3h One

Substituent Effects on Reactivity and Electronic Structure

The electronic nature of substituents on both the benzoyl moiety and the benzotriazinone ring can significantly influence the reactivity and electronic structure of 3-benzoyl-1,2,3-benzotriazin-4(3H)-one. While specific quantitative studies on the electronic properties of substituted 3-benzoyl-1,2,3-benzotriazin-4(3H)-ones are not extensively documented, the reactivity patterns observed in various reactions provide insights into these effects.

Electron-donating or electron-withdrawing groups on the benzoyl ring can modulate the electrophilicity of the carbonyl carbon and the stability of potential intermediates. For instance, in photochemical reactions, the nature of substituents on related aryl benzoates has been shown to affect the efficiency and selectivity of photo-Fries rearrangements. conicet.gov.ar It is plausible that similar effects would be observed with this compound derivatives, where substituents could influence the stability of radical intermediates formed upon photolysis.

In the context of denitrogenative reactions, the electronic properties of the substituents on the benzotriazinone ring have been shown to be critical. For example, in nickel-catalyzed cross-coupling reactions, the reaction's success and yield can be dependent on the electronic nature of the substituents on the benzotriazinone core. nih.gov Generally, both electron-donating and electron-withdrawing groups are tolerated in these reactions, although yields may vary, indicating an influence on the oxidative addition step to the nickel catalyst.

The photochemical stability and reaction pathways are also influenced by substituents. Studies on related benzotriazole (B28993) derivatives have shown that substituents can dictate the fate of the photochemically generated 1,3-diradicals, leading to different cyclization products. mdpi.commdpi.com For 3-aroyl-1,2,3-benzotriazin-4(3H)-ones, the substituents on the aryl group can influence the propensity for rearrangement and the nature of the resulting products upon thermolysis or photolysis. rsc.org

Synthesis of Analogues with Modified Benzoyl Moieties

The synthesis of analogues of this compound with modified benzoyl moieties is primarily achieved through the acylation of a suitable benzotriazinone precursor. A common starting material for this is 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. This precursor can be acylated with a variety of substituted benzoyl chlorides in the presence of a base to yield the desired 3-(substituted-benzoyl)-1,2,3-benzotriazin-4(3H)-one derivatives. researchgate.net This method allows for the introduction of a wide range of functional groups onto the benzoyl ring, enabling the systematic study of substituent effects and the development of compounds with tailored properties.

Another synthetic route involves the reaction of anthranilic acid derivatives. For instance, substituted anthranilic acids can be acylated with substituted benzoyl chlorides to form N-benzoyl anthranilic acids, which can then be cyclized to the corresponding benzoxazinones. nih.govmdpi.com Subsequent reaction with a nitrogen source can, in principle, lead to the desired this compound analogues.

A more direct approach starts from 2-aminobenzamides, which can be diazotized and cyclized to form the 1,2,3-benzotriazin-4(3H)-one core. nih.gov If the starting 2-aminobenzamide (B116534) is already N-acylated with a modified benzoyl group, this can be a direct route to the target analogues.

The following table provides examples of the synthesis of 3-acyl-1,2,3-benzotriazin-4(3H)-one derivatives from 3-hydroxy-1,2,3-benzotriazin-4(3H)-one.

| Acylating Agent | Product | Reference |

| Acetic anhydride | 3-Acetoxy-1,2,3-benzotriazin-4(3H)-one | researchgate.net |

| Benzoyl chloride | 3-Benzoyloxy-1,2,3-benzotriazin-4(3H)-one | researchgate.net |

Note: The table refers to O-acyl derivatives of 3-hydroxy-1,2,3-benzotriazin-4-one, which are isomeric to the N-acyl compounds of interest and can potentially rearrange or serve as precursors.

Ring System Modifications and Structural Scaffolds Derived from this compound

This compound is a valuable precursor for the synthesis of a variety of other heterocyclic ring systems, primarily through reactions that involve the extrusion of dinitrogen from the triazine ring. These denitrogenative reactions can be initiated by heat, light, or transition metal catalysts, and they open pathways to diverse and often complex molecular architectures.

Denitrogenative Annulations:

A significant application of 3-aroyl-1,2,3-benzotriazin-4(3H)-ones is their use in denitrogenative annulation reactions. These reactions typically proceed through the formation of a reactive intermediate upon loss of N₂, which can then be trapped by a suitable reaction partner.

Nickel-Catalyzed Reactions: Nickel catalysts have been effectively used to promote the denitrogenative coupling of 1,2,3-benzotriazin-4(3H)-ones with various partners. For example, reaction with 1,3-dienes or alkenes in the presence of a nickel(0) complex leads to the formation of 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net Similarly, nickel-catalyzed intramolecular dual annulation of aryl nitrile-containing 1,2,3-benzotriazin-4(3H)-ones provides a route to polycyclic pyrroloquinazolinones, including the natural product Luotonin A. acs.org Cross-electrophile coupling with aryl bromides, also catalyzed by nickel, yields ortho-arylated benzamides. nih.govrawdatalibrary.net

Palladium-Catalyzed Reactions: Palladium catalysts can also be employed for denitrogenative transformations. For instance, the reaction with terminal alkynes can lead to the formation of 3-substituted isocoumarin-1-imine frameworks. researchgate.net

Photochemical Transformations:

Visible light-mediated reactions provide a mild and often highly selective method for the denitrogenation of 1,2,3-benzotriazin-4(3H)-ones. These reactions often proceed via a radical anion intermediate. researchgate.net

Synthesis of Isoindolinones and Isoquinolinones: The reaction of 1,2,3-benzotriazin-4(3H)-ones with activated alkenes under visible light irradiation in the presence of a base like DIPEA affords isoindolinones in good yields. When terminal alkynes are used as the reaction partner under similar conditions, 3-substituted isoquinolinones are obtained. researchgate.net A regioselective visible-light-mediated denitrogenative alkene insertion has been developed to access 3-substituted isoindolinones. nih.gov

The following table summarizes some of the structural scaffolds that can be derived from 1,2,3-benzotriazin-4(3H)-ones.

| Reaction Type | Reactant | Catalyst/Conditions | Product Scaffold | Reference |

| Denitrogenative Annulation | 1,3-Dienes/Alkenes | Nickel(0) | 3,4-Dihydroisoquinolin-1(2H)-ones | researchgate.net |

| Denitrogenative Annulation | Aryl Nitriles (intramolecular) | Nickel | Polycyclic Pyrroloquinazolinones | acs.org |

| Cross-Electrophile Coupling | Aryl Bromides | Nickel/Zn | ortho-Arylated Benzamides | nih.govrawdatalibrary.net |

| Denitrogenative Annulation | Terminal Alkynes | Palladium | 3-Substituted Isocoumarin-1-imines | researchgate.net |

| Photocatalytic Annulation | Activated Alkenes | Visible light/DIPEA | Isoindolinones | researchgate.net |

| Photocatalytic Annulation | Terminal Alkynes | Visible light/DIPEA | 3-Substituted Isoquinolinones | researchgate.net |

Regioselective Functionalization Strategies

The regioselective functionalization of this compound can be challenging due to the presence of multiple reactive sites. However, strategies have been developed that allow for the introduction of functional groups at specific positions, often leveraging the unique reactivity of the benzotriazinone core.

A prominent strategy for regioselective functionalization is through transition metal-catalyzed denitrogenative cross-coupling reactions. As mentioned in the previous section, nickel-catalyzed reactions with aryl bromides lead to the formation of ortho-arylated benzamides. nih.govrawdatalibrary.net This process effectively results in the ortho-C-H arylation of a benzamide (B126) precursor, where the benzotriazinone acts as a masked benzamide. This transformation is highly regioselective, with the new carbon-carbon bond forming at the position ortho to the amide group that is generated upon ring opening.

Similarly, palladium-catalyzed denitrogenative coupling with organoboronic acids can lead to ortho-arylated and alkenylated benzamides. researchgate.net These reactions proceed through a five-membered azametallacyclic intermediate, which ensures the high regioselectivity of the functionalization.

Direct C-H functionalization of the intact this compound scaffold without denitrogenation is less explored. However, the benzoyl group itself could potentially be functionalized using standard electrophilic aromatic substitution methods, with the regioselectivity being governed by the directing effect of the carbonyl group.

The following table provides examples of regioselective functionalization of the 1,2,3-benzotriazin-4(3H)-one scaffold.

Spectroscopic and Diffraction Methodologies for Investigating 3 Benzoyl 1,2,3 Benzotriazin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Benzoyl-1,2,3-benzotriazin-4(3H)-one. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton NMR (¹H NMR) Applications

In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons are of primary interest. The spectrum is expected to show distinct multiplets for the protons on the benzotriazinone core and the benzoyl group. The protons on the benzotriazinone ring typically appear in the range of δ 7.5-8.5 ppm. The protons of the benzoyl group also resonate in the aromatic region, generally between δ 7.4 and 8.2 ppm. The integration of these signals would correspond to the number of protons in each aromatic system.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Benzotriazinone Aromatic Protons | 7.5 - 8.5 | Multiplet (m) |

| Benzoyl Aromatic Protons | 7.4 - 8.2 | Multiplet (m) |

Table 1: Predicted ¹H NMR spectral data for this compound.

Carbon-13 NMR (¹³C NMR) Applications

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, two distinct carbonyl carbon signals are expected. The benzoyl carbonyl carbon typically appears around 165-175 ppm, while the carbonyl carbon of the benzotriazinone ring is also found in this region. The aromatic carbons of both ring systems will produce a series of signals between approximately 120 and 140 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Benzoyl Carbonyl (C=O) | 165 - 175 |

| Benzotriazinone Carbonyl (C=O) | 160 - 170 |

| Aromatic Carbons (C-H, C-C) | 120 - 140 |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are used to further elucidate the complex structure.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. This would be instrumental in assigning the specific protons within the two aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly attached proton and carbon atoms. youtube.com This allows for the unambiguous assignment of which proton is attached to which carbon in the aromatic rings. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for identifying the connectivity between the benzoyl group and the benzotriazinone nucleus. For instance, correlations would be expected between the ortho-protons of the benzoyl ring and the benzoyl carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy methods like Infrared (IR) and Raman are used to identify the functional groups present in this compound by analyzing their vibrational modes. mdpi.comresearchgate.net

The IR spectrum would prominently feature strong absorption bands corresponding to the two carbonyl groups (C=O). The benzoyl carbonyl stretching vibration is typically observed in the range of 1660-1680 cm⁻¹, while the benzotriazinone carbonyl stretch may appear at a slightly different frequency, often around 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching is typically seen above 3000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Benzotriazinone C=O Stretch | 1680 - 1700 | Strong |

| Benzoyl C=O Stretch | 1660 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| N=N Stretch | 1400 - 1500 | Medium-Weak |

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of a compound, which can provide structural information.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to fragmentation. The mass spectrum of this compound (C₁₄H₉N₃O₂) would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight.

A characteristic fragmentation pattern for benzotriazinones involves the loss of a molecule of nitrogen (N₂), which is a stable neutral fragment. Another very common fragmentation would be the cleavage of the bond between the benzoyl group and the nitrogen atom of the triazinone ring, leading to the formation of a stable benzoyl cation.

| m/z | Proposed Fragment | Formula |

| 251 | [M]⁺ | [C₁₄H₉N₃O₂]⁺ |

| 223 | [M - N₂]⁺ | [C₁₄H₉NO₂]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Table 4: Predicted major fragments in the EI-MS of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pathways of this compound. In positive ion mode, the compound typically forms a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal characteristic fragmentation patterns dominated by the loss of stable neutral molecules.

The primary fragmentation pathway for the 1,2,3-benzotriazin-4-one core involves the expulsion of a nitrogen molecule (N₂), a common feature for this heterocyclic system. This is typically followed by the loss of carbon monoxide (CO). The presence of the 3-benzoyl group introduces additional fragmentation routes. A key fragmentation is the cleavage of the N-C bond between the benzotriazinone nitrogen (N3) and the benzoyl carbonyl carbon, leading to the formation of a benzoyl cation (m/z 105). This ion is resonance-stabilized and often represents a prominent peak in the spectrum. Subsequent fragmentation of the benzoyl cation can occur through the loss of carbon monoxide, yielding a phenyl cation (m/z 77).

Another significant fragmentation pathway involves the entire benzoyl group being lost as a radical, with the charge remaining on the heterocyclic portion. The interplay of these pathways provides a detailed fingerprint for the structural confirmation of the molecule.

Table 1: Predicted ESI-MS Fragmentation of this compound

| m/z Value (Predicted) | Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 252 | [C₁₄H₉N₃O₂ + H]⁺ | Molecular Ion [M+H]⁺ |

| 224 | [C₁₄H₉NO₂ + H]⁺ | N₂ |

| 196 | [C₁₃H₉NO + H]⁺ | N₂, CO |

| 147 | [C₇H₅N₂O]⁺ | C₇H₅O (Benzoyl radical) |

| 105 | [C₇H₅O]⁺ | C₇H₄N₃O (Benzotriazinone radical) |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the 3-benzoyl derivative is not publicly available, detailed structural data from closely related derivatives, such as 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one, offer significant insights into the geometry of the core heterocyclic system. nih.gov

The benzotriazinone ring system is characteristically planar. nih.gov Analysis of this related structure reveals key bond characteristics that are expected to be conserved. For instance, the N1=N2 bond is typically shorter than the N2–N3 bond, indicating a degree of double-bond and single-bond character, respectively. nih.gov The fusion of the triazinone ring to the benzene (B151609) ring results in a rigid, co-planar bicyclic structure.

The 3-benzoyl substituent will be attached to the N3 atom of the triazinone ring. The orientation of the benzoyl group relative to the planar benzotriazinone core is a key structural feature. Due to steric hindrance and electronic effects, the phenyl ring of the benzoyl group is likely to be twisted out of the plane of the benzotriazinone ring system. This dihedral angle will be a defining feature of the molecule's conformation in the solid state. Intermolecular forces, such as π-π stacking between the aromatic rings of adjacent molecules, are also anticipated to play a role in the crystal packing.

Table 2: Representative Crystallographic Data for the 1,2,3-Benzotriazin-4-one Core (from a 3-substituted derivative) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| N1=N2 Bond Length | 1.264 Å |

| N2–N3 Bond Length | 1.374 Å |

| C4=O4 Bond Length | 1.220 Å |

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy is used to investigate the electronic transitions within this compound. The molecule contains multiple chromophores: the fused benzene ring, the triazinone system with its carbonyl group, and the benzoyl group. These chromophores give rise to a complex spectrum with characteristic absorption bands in the ultraviolet region.

The spectrum is expected to be dominated by high-energy π → π* transitions associated with the aromatic systems of the benzotriazinone core and the benzoyl substituent. These transitions are typically observed in the UV-B region (approx. 280-320 nm) and the UV-C region (<280 nm). The conjugation between the benzoyl group and the nitrogen of the triazinone ring can influence the position and intensity of these bands.

Additionally, the presence of lone pairs of electrons on the nitrogen and oxygen atoms gives rise to lower-energy n → π* transitions. The carbonyl groups (C=O) of both the triazinone ring and the benzoyl substituent are the primary sites for these transitions, which are expected to appear as weaker absorption bands in the UV-A region (approx. 320-400 nm). The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by solvent polarity. Polar solvents can lead to a hypsochromic (blue) shift of n → π* transitions and a bathochromic (red) shift of π → π* transitions.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Transition Type | Expected Wavelength Region |

|---|---|---|

| Benzene Ring | π → π* | ~250-280 nm |

| C=O (Benzotriazinone) | n → π* | ~300-350 nm |

| C=O (Benzoyl) | n → π* | ~300-350 nm |

Computational Chemistry and Theoretical Investigations of 3 Benzoyl 1,2,3 Benzotriazin 4 3h One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution, bonding, and stability of 3-Benzoyl-1,2,3-benzotriazin-4(3H)-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic states.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT calculations for this compound would typically employ a hybrid functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute various electronic properties.

Expected findings from DFT studies would include optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Furthermore, DFT is used to calculate electronic properties such as atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. For instance, the carbonyl oxygen atoms and the nitrogen atoms of the triazinone ring are expected to be electron-rich, while the carbonyl carbon atoms and the aromatic rings are likely to be more electron-deficient.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.

| Parameter | Predicted Value |

| C=O (Benzoyl) Bond Length | ~1.22 Å |

| C=O (Triazinone) Bond Length | ~1.21 Å |

| N-N (Triazinone) Bond Length | ~1.35 - 1.40 Å |

| C-N (Benzoyl-Triazinone) Bond Angle | ~118° |

| Dihedral Angle (Benzoyl vs. Triazinone) | ~40-60° |

Note: These are representative values based on DFT calculations of similar N-acylheterocycles and may vary depending on the specific computational method and basis set used.

Ab Initio Methods for Ground State Analysis

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for electronic structure calculations, albeit at a greater computational expense. nih.govosti.gov These methods are particularly useful for obtaining highly accurate ground-state energies and wavefunctions.

For this compound, ab initio calculations would provide a benchmark for the results obtained from DFT methods. They can be used to refine the optimized geometry and calculate more precise electronic properties. A key application would be the investigation of the nature of the chemical bonds within the molecule, including the degree of aromaticity of the fused benzene (B151609) ring and the electronic character of the N-benzoyl bond. These calculations would provide a more detailed understanding of the electron correlation effects within the molecule, which can be important for accurately describing its stability and reactivity.

Molecular Dynamics Simulations for Conformational Analysis

The presence of the rotatable single bond between the benzoyl group and the triazinone ring suggests that this compound can exist in multiple conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules over time. mdpi.comnih.gov

In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, allowing its dynamic behavior to be observed. By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature, one can identify the most stable conformations and the energy barriers between them. The results of MD simulations on similar benzoyl-containing heterocycles suggest that the dihedral angle between the benzoyl and the heterocyclic ring is a key conformational parameter. researchgate.net For this compound, MD simulations would likely reveal a preferred non-planar conformation due to steric hindrance between the ortho-hydrogens of the benzoyl group and the atoms of the triazinone ring. The simulations would also provide insights into the flexibility of the molecule and the time scales of conformational changes.

Theoretical Mechanistic Predictions and Transition State Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For this compound, theoretical studies could predict its reactivity in various chemical transformations. A notable reaction of benzotriazinones is their denitrogenation upon thermal or photochemical induction to form reactive intermediates. acs.orgresearchgate.net

Theoretical calculations, often using DFT, can be employed to model the potential energy surface of such reactions. acs.org This would involve locating the transition state structure for the extrusion of a nitrogen molecule (N₂) and calculating the activation energy for this process. The nature of the resulting intermediate, likely a diradical or a zwitterionic species, could also be characterized. Furthermore, the subsequent reactions of this intermediate, such as intramolecular cyclization or reactions with other molecules, could be theoretically investigated to predict the final products. Such studies provide a detailed, step-by-step understanding of the reaction mechanism that can be difficult to obtain experimentally.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energies and spatial distributions of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the benzotriazinone ring system, particularly on the fused benzene ring and the nitrogen atoms. The LUMO, on the other hand, is likely to be distributed over the benzoyl group and the C=O and N=N bonds of the triazinone ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distribution.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on DFT Calculations of Analogous Compounds.

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 to -7.5 |

| LUMO | ~ -2.0 to -3.0 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: These values are estimations based on DFT calculations of similar aromatic and heterocyclic compounds and will vary with the computational methodology.

Prediction of Spectroscopic Parameters from Computational Models

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, computational models can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govuncw.edu These calculations, when performed on the optimized geometry of the molecule, can provide a theoretical NMR spectrum that can be compared with experimental data to confirm the structure. Predicted chemical shifts for the aromatic protons and carbons, as well as those in the benzoyl and triazinone moieties, would be obtained.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a theoretical IR spectrum, where specific peaks can be assigned to the vibrational modes of the molecule, such as the C=O stretching of the benzoyl and triazinone groups, and the various vibrations of the aromatic rings. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. beilstein-journals.orgresearchgate.net By calculating the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. This would reveal the expected wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions (e.g., n→π* or π→π* transitions).

Table 3: Predicted Spectroscopic Data for this compound.

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (aromatic protons) | 7.5 - 8.5 ppm |

| ¹³C NMR | Chemical Shift (C=O carbons) | 160 - 170 ppm |

| IR | C=O Stretching Frequency | 1680 - 1750 cm⁻¹ |

| UV-Vis | λmax (π→π* transition) | 280 - 320 nm |

Note: These are approximate values based on computational studies of similar functional groups and molecular scaffolds.

Emerging Research Avenues and Future Directions in 3 Benzoyl 1,2,3 Benzotriazin 4 3h One Chemistry

Development of Novel Synthetic Applications

The benzotriazinone core is a versatile building block for a variety of metal-catalyzed and photochemical denitrogenative transformations. nih.govacs.org For 3-Benzoyl-1,2,3-benzotriazin-4(3H)-one, future research is likely to focus on leveraging the benzoyl group to direct or participate in novel synthetic transformations. The thermolysis of related 3-aryl-1,2,3-benzotriazin-4(3H)-ones is known to yield acridones and benzanilides, suggesting that the 3-benzoyl derivative could be a precursor to unique polycyclic aromatic compounds or functionalized benzamides through controlled thermal or photochemical extrusion of nitrogen. rsc.org

Furthermore, the development of catalytic systems, particularly those based on nickel and palladium, for denitrogenative cross-coupling and annulation reactions presents a significant opportunity. acs.orgresearchgate.net Investigating the reaction of this compound with various coupling partners like organoboronic acids, alkynes, and benzynes could provide access to a new library of ortho-functionalized benzamides and complex heterocyclic systems. researchgate.netnih.gov A study on the benzoylation of 3-hydroxy-1,2,3-benzotriazin-4-one yielded a benzoyloxy derivative, which, although an O-acyl compound, hints at the rich derivatization chemistry possible around this scaffold. cdnsciencepub.comresearchgate.net

| Potential Reaction Type | Coupling Partner | Potential Product Class |

| Denitrogenative Cross-Coupling | Organoboronic Acids | ortho-Acylated Benzamides |

| Denitrogenative Annulation | Alkynes | Substituted Isocoumarins |

| Denitrogenative Annulation | Benzynes | Phenanthridinone Scaffolds |

| Thermal Rearrangement | - | Polycyclic Aromatic Systems |

Exploration of New Mechanistic Pathways

Understanding the fundamental reactivity of this compound is crucial for unlocking its synthetic potential. Future mechanistic studies will likely focus on its behavior under thermal and photochemical conditions. The photolysis of 3-arylbenzotriazinones, for instance, also leads to 9-acridones, albeit in lower yields than thermolysis. rsc.org Probing the photochemical pathways of the 3-benzoyl derivative could reveal novel reactive intermediates and reaction cascades.

A key area of exploration is the potential for a nitrogen-centered analogue of the Norrish type II reaction. nih.govnih.gov This mechanism has been proposed in the photochemical synthesis of the parent benzotriazinone scaffold and could be relevant to the transformations of the 3-benzoyl derivative. organic-chemistry.org Detailed mechanistic investigations using techniques such as laser flash photolysis, isotopic labeling, and trapping experiments will be essential to elucidate the nature of the intermediates involved, whether they be diradicals, nitrenes, or other transient species. The thermal decomposition of the parent 1,2,3-benzotriazin-4(3H)-one has also been studied, providing a basis for comparison. rsc.org

Integration into Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters, particularly for photochemical reactions. A novel protocol for the synthesis of substituted benzotriazin-4(3H)-ones has been developed using a continuous flow reactor, where acyclic aryl triazine precursors undergo photocyclization upon exposure to violet light. nih.govnih.govorganic-chemistry.org This method boasts high yields in short residence times without the need for additives or photocatalysts. organic-chemistry.org

Adapting such flow methodologies for the synthesis and, more importantly, the subsequent transformations of this compound is a promising future direction. The precise control of temperature, pressure, and irradiation time in a flow reactor could allow for the selective generation of reactive intermediates from the 3-benzoyl derivative, leading to cleaner reactions and higher yields of desired products. This approach would be particularly beneficial for handling potentially energetic denitrogenation reactions on a larger scale. organic-chemistry.org

| Flow Chemistry Parameter | Advantage for this compound Chemistry |

| Precise Temperature Control | Selective activation for thermal rearrangements. |

| Controlled Irradiation | Efficient and selective photochemical transformations. |

| Rapid Mixing | High-throughput screening of reaction conditions. |

| Small Reaction Volumes | Enhanced safety for potentially energetic reactions. |

| Scalability | Facile production of derivatives for further applications. |

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. DFT calculations have been employed to understand the mechanism of heterocyclization for forming 1,2,3-benzotriazines and to study the key C-H amidation step in certain synthetic routes. researchgate.netnih.govshu.ac.uk

For this compound, advanced computational modeling can be used to:

Predict the geometries and energies of transition states for thermal and photochemical reactions.

Elucidate the electronic structure of reactive intermediates.

Model reaction pathways to predict product distributions under various conditions.

Screen potential catalysts and reaction partners for novel synthetic applications.

Such predictive modeling can significantly accelerate the discovery of new reactions and provide deeper mechanistic insights, guiding experimental design and saving valuable resources. nih.gov

Potential for Applications in Non-Biological Catalysis Research

While much of the focus on benzotriazinones has been on their biological activities, their unique chemical properties make them intriguing candidates for applications in non-biological catalysis. The ability of 1,2,3-benzotriazin-4(3H)-ones to serve as precursors to ortho-arylated benzamides and other heterocycles through metal-catalyzed denitrogenative reactions is a key attribute. acs.org

Future research could explore the use of this compound as a synthon in transition metal catalysis. The benzotriazinone moiety can be considered a masked diazonium species or a source of a reactive C-N fragment. The development of novel catalytic cycles where the 3-benzoyl derivative is a key component could lead to new methods for C-C and C-heteroatom bond formation. Furthermore, the resulting complex organic products could themselves be investigated as ligands for catalysis or as functional materials.

Opportunities for Sustainable Chemical Synthesis and Derivatization

Modern synthetic chemistry places a strong emphasis on sustainability. The development of greener synthetic routes to and from this compound is a critical area for future research. Traditional methods for synthesizing the benzotriazinone ring often involve harsh acidic conditions and the use of sodium nitrite (B80452), which can generate toxic nitrogen oxides. nih.govnih.gov

Future opportunities lie in the development of milder, more environmentally benign synthetic protocols. The photochemical flow synthesis method is a prime example of a greener approach, utilizing visible light and avoiding harsh reagents. nih.govorganic-chemistry.org Other sustainable strategies could include:

The use of recyclable catalysts for derivatization reactions.

Employing safer, biodegradable solvents.

Designing atom-economical reactions that minimize waste.

Exploring one-pot procedures to reduce purification steps and solvent usage. shu.ac.uk

By focusing on these principles, the chemistry of this compound can be advanced in a manner that is both scientifically innovative and environmentally responsible.

Q & A

Q. What established synthetic routes are available for 3-Benzoyl-1,2,3-benzotriazin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves benzotriazinone core functionalization. Key steps include:

- Benzoylation : Reacting 1,2,3-benzotriazin-4(3H)-one with benzoyl chloride under anhydrous conditions (e.g., THF, 0–5°C), followed by gradual warming to room temperature .

- Optimization : Yields improve with controlled stoichiometry (1:1.2 molar ratio of benzotriazinone to benzoyl chloride) and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, with yields averaging 65–75% .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm substitution patterns (e.g., benzoyl group integration at δ 7.4–8.1 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 294.08; observed ±0.005 Da) .

- X-ray Crystallography : Resolves stereoelectronic effects; however, crystallization may require slow evaporation from DCM/hexane .

Q. What are the known biological targets or activities associated with benzotriazinone derivatives?

- Methodological Answer :

- Enzyme Inhibition : Derivatives interact with proteases (e.g., HIV-1 protease) via hydrogen bonding with the triazinone core .

- Antimicrobial Screening : Disk diffusion assays (e.g., against E. coli and S. aureus) require MIC values ≤32 µg/mL for significance .

- Cytotoxicity : MTT assays (48–72 hr exposure) on cancer cell lines (e.g., HeLa) often show IC₅₀ values >50 µM, suggesting selective targeting .

Advanced Research Questions

Q. How can computational methods elucidate the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model ligand-protein binding (e.g., with PDB ID 1HPV for HIV protease). Parameters: grid box size 60×60×60 Å, exhaustiveness = 20 .

- MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force fields to assess stability of ligand-receptor complexes .

- QSAR Modeling : Develop models using descriptors like logP and polar surface area to predict bioactivity across derivatives .

Q. How can researchers reconcile contradictory reports on synthesis yields for benzotriazinone derivatives?

- Methodological Answer :

- Factorial Design : Apply a 2³ design (variables: temperature, solvent polarity, catalyst loading) to identify critical factors. For example, elevated temperatures (>40°C) may degrade intermediates, reducing yields .

- DoE Analysis : Use ANOVA to quantify variable contributions. Pilot studies show solvent choice (DMF vs. THF) accounts for 40% of yield variance .

- Reproducibility Protocols : Standardize inert conditions and moisture-free reagents to minimize batch-to-batch variability .

Q. What strategies optimize the regioselectivity of benzotriazinone derivatives in cross-coupling reactions?

- Methodological Answer :

- Catalytic Systems : Pd(PPh₃)₄ with Cs₂CO₃ in toluene (110°C, 24 hr) promotes Suzuki-Miyaura coupling at the C-6 position (yields: 70–85%) .

- Directing Groups : Introduce transient protecting groups (e.g., Boc) to steer electrophilic substitution to desired sites .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC; early quenching (≤50% conversion) favors kinetic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.